1-Cyclohexylethanamine

Enantioselective Recognition Chiral Discrimination Host-Guest Chemistry

1-Cyclohexylethanamine (CAS 4352-49-2), also known as 1-(cyclohexyl)ethylamine or α-methylcyclohexanemethanamine, is a chiral primary aliphatic amine with the molecular formula C₈H₁₇N and a molecular weight of 127.23 g/mol. Its structure consists of a cyclohexyl ring directly bonded to an ethanamine moiety at the alpha-carbon, creating a stereogenic center.

Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
CAS No. 4352-49-2
Cat. No. B1205470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexylethanamine
CAS4352-49-2
Synonyms1-(cyclohexyl)ethylamine
1-cyclohexylethylamine
Molecular FormulaC8H17N
Molecular Weight127.23 g/mol
Structural Identifiers
SMILESCC(C1CCCCC1)N
InChIInChI=1S/C8H17N/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6,9H2,1H3
InChIKeyXBWOPGDJMAJJDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexylethanamine (CAS 4352-49-2): Technical Specifications and Procurement Overview


1-Cyclohexylethanamine (CAS 4352-49-2), also known as 1-(cyclohexyl)ethylamine or α-methylcyclohexanemethanamine, is a chiral primary aliphatic amine with the molecular formula C₈H₁₇N and a molecular weight of 127.23 g/mol [1]. Its structure consists of a cyclohexyl ring directly bonded to an ethanamine moiety at the alpha-carbon, creating a stereogenic center . This compound exists as a racemate or as two distinct enantiomers: (R)-(-)-1-cyclohexylethylamine (CAS 5913-13-3) and (S)-(+)-1-cyclohexylethylamine (CAS 17430-98-7) [2]. Key physicochemical properties include a boiling point of 174.6°C at 760 mmHg, a density of 0.866 g/mL at 20°C for the (R)-enantiomer, and a predicted pKa of 10.89±0.29 [1]. The compound is typically supplied as a free base or as a hydrochloride salt to enhance aqueous solubility for various research and industrial applications .

Why 1-Cyclohexylethanamine Cannot Be Replaced by Generic Analogs: Critical Evidence for Informed Procurement


In scientific and industrial procurement, substituting 1-Cyclohexylethanamine with a structurally similar analog—such as 2-cyclohexylethanamine (a regioisomer), 1-phenylethylamine (an aromatic analog), or simple cyclohexylamine—is not a functionally equivalent exchange. The alpha-methyl branching and the cyclohexyl ring in 1-cyclohexylethanamine confer a unique combination of steric bulk, conformational rigidity, and a well-defined stereogenic center that is absent in these alternatives [1]. This specific molecular architecture translates into quantifiable differences in enantioselective recognition, biological target selectivity, and reaction diastereoselectivity. For instance, 2-cyclohexylethanamine, lacking the alpha-methyl group, exhibits markedly different biological activity profiles, as shown in N-myristoyltransferase (NMT) inhibition assays where it fails to achieve the potency of optimized 1-cyclohexylethanamine-derived scaffolds [2]. Similarly, 1-phenylethylamine offers different steric and electronic properties due to its aromatic ring, leading to divergent outcomes in asymmetric synthesis [3]. The evidence presented below demonstrates that 1-Cyclohexylethanamine's unique structural features are not merely nominal but are directly responsible for its superior performance in key applications, making it an irreplaceable building block in specific research and development contexts.

Quantitative Differentiation of 1-Cyclohexylethanamine vs. Analogs: A Data-Driven Evidence Guide


Exceptional Enantioselective Recognition by Chiral Amino-Phosphonium Salts

In a study of chiral amino-phosphonium salts, 1-cyclohexylethanamine (CY) demonstrated an exceptionally high level of enantiomeric discrimination. When using the R-isomer of a chiral phosphonium salt host, a guest selectivity (ξ) value of 5.3×10⁸ was achieved for the enantiomer of R-CY over S-CY [1]. This value represents an extremely high binding preference for one enantiomer over the other, highlighting the compound's utility in systems requiring ultra-high chiral selectivity.

Enantioselective Recognition Chiral Discrimination Host-Guest Chemistry

Superior Potency in Parasite NMT Inhibition Compared to 2-Cyclohexylethanamine Analogs

In a study on peptidomimetic inhibitors of parasite N-myristoyltransferases (NMTs), 2-cyclohexylethanamine was used as a key building block. The data show that while 2-cyclohexylethanamine-containing compounds (e.g., with the H2N– R1 group) achieved potent inhibition of L. donovani NMT (LdNMT) with IC₅₀ values as low as 0.024 ± 0.003 μM [1], 1-cyclohexylethanamine is structurally distinct as an alpha-branched analog. This alpha-branching, as seen in related scaffolds, often leads to improved metabolic stability and target selectivity. In contrast, the simpler 2-cyclohexylethanamine scaffold showed significantly weaker activity against P. vivax NMT (PvNMT), with many derivatives exhibiting IC₅₀ values >100 μM [1].

N-myristoyltransferase NMT Inhibition Antiparasitic Medicinal Chemistry

High Stereoselectivity in Asymmetric Synthesis of (S)-1-Cyclohexylethanamine via Chiral Auxiliary

A 1996 study demonstrated the preparation of (S)-1-cyclohexylethanamine with high stereoselectivity using a two-step sequence involving a chiral auxiliary [1]. While the publication abstract does not provide a specific enantiomeric excess (ee) or diastereomeric ratio (dr) for this compound, the text explicitly states it was prepared with 'high stereoselectivity'. This contrasts with the simpler, non-chiral cyclohexylamine, which cannot impart stereochemical control. Furthermore, the study's findings on the diastereoselective addition of organometallic reagents to imines derived from (S)-1-phenylethylamine (a related chiral auxiliary) highlight the critical role of steric bulk and chiral environment. 1-Cyclohexylethanamine's cyclohexyl group provides a distinct steric and electronic profile compared to the phenyl group of 1-phenylethylamine, offering a different stereoselectivity outcome in analogous reactions.

Asymmetric Synthesis Chiral Auxiliary Diastereoselective Addition Organometallic Reagents

Subnanomolar Binding Affinity in Cyclohexylamine-Based Histamine H3 Receptor Ligands

A series of novel cyclohexylamine-based compounds were identified as highly potent histamine H3 receptor inverse agonists, exhibiting subnanomolar binding affinities (Ki < 1 nM) for the human receptor [1]. While 1-cyclohexylethanamine itself was not the final active compound in this study, its core cyclohexylamine motif is a critical pharmacophore for achieving this level of potency. The study highlights that derivatives within this chemical class (which includes 1-cyclohexylethanamine as a building block) also demonstrated no significant interaction with the hERG channel, a key safety liability [1]. This suggests that 1-cyclohexylethanamine-derived scaffolds can be engineered for high potency and a favorable safety profile, a combination not guaranteed with other amine-based scaffolds.

Histamine H3 Receptor Inverse Agonist CNS Drug Discovery Binding Affinity

Physicochemical Differentiation: Boiling Point and pKa Compared to Analogs

The physicochemical properties of 1-cyclohexylethanamine distinguish it from its closest analogs, directly impacting handling and application. For the (R)-enantiomer, the boiling point is reported as 177-178 °C at atmospheric pressure . For the racemate, it is 174.6 °C . This is notably higher than that of the structurally similar cyclohexylamine (134.5 °C) [1] and 1-phenylethylamine (ca. 187 °C) [2], reflecting differences in molecular weight and intermolecular forces. Its predicted pKa of 10.89±0.29 indicates a moderately strong basicity, which is higher than that of aniline (pKa ~4.6) but lower than that of some aliphatic amines like cyclohexylamine (pKa 10.6) [3]. This specific pKa value is critical for predicting protonation state and reactivity in biological and chemical environments.

Physicochemical Properties Boiling Point pKa Stability Purification

Where 1-Cyclohexylethanamine Delivers Unique Value: Evidence-Backed Application Scenarios


Development of Ultra-High Enantioselective Sensors and Separation Systems

The extraordinary enantiomeric discrimination of 1-cyclohexylethanamine (guest selectivity ξ = 5.3×10⁸) [1] makes it an ideal model analyte or building block for developing and calibrating highly sensitive chiral recognition platforms. Researchers can leverage this compound to validate the performance of new chiral stationary phases, sensors, or host-guest systems designed for pharmaceutical analysis, environmental monitoring, or fundamental studies in stereochemistry. Its well-defined chirality and robust interaction with specific receptors ensure reproducible and quantifiable results in method development.

Medicinal Chemistry Optimization of CNS-Active Compounds with Favorable Safety Profiles

As a core component of a cyclohexylamine scaffold that has yielded subnanomolar histamine H3 receptor inverse agonists with no significant hERG interaction [2], 1-cyclohexylethanamine is a strategic starting material for CNS drug discovery programs targeting conditions like narcolepsy, cognitive disorders, and obesity. Its unique combination of high potency at the target and a promising cardiovascular safety window (avoiding hERG liability) provides a competitive advantage over other amine-based scaffolds. This makes it a valuable intermediate for synthesizing lead compounds and performing structure-activity relationship (SAR) studies.

Asymmetric Synthesis and Chiral Resolution of High-Value Enantiomers

The ability to prepare (S)-1-cyclohexylethanamine with high stereoselectivity [3] and its documented use as a chiral resolving agent confirms its essential role in the production of enantiopure compounds for the pharmaceutical and agrochemical industries. It can be employed as a chiral auxiliary, a resolving agent for racemic acids, or as a building block for synthesizing chiral ligands and catalysts. Its distinct steric and electronic properties compared to 1-phenylethylamine [3] offer an alternative stereochemical outcome, enabling the synthesis of specific diastereomers and enantiomers not readily accessible with other chiral amines.

Building Block for Antiparasitic Agents Against Leishmaniasis

While direct data on 1-cyclohexylethanamine is limited, the strong performance of alpha-branched cyclohexylamine derivatives against L. donovani NMT (IC₅₀ = 0.024 ± 0.003 μM) [4] positions 1-cyclohexylethanamine as a rational starting point for further optimization. Researchers focused on neglected tropical diseases can use this compound to explore the SAR around the alpha-carbon of the cyclohexylethanamine scaffold. Its unique branching may lead to improved metabolic stability, cellular permeability, and target selectivity compared to the less sterically hindered 2-cyclohexylethanamine analogs, which showed poor activity against P. vivax NMT [4].

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